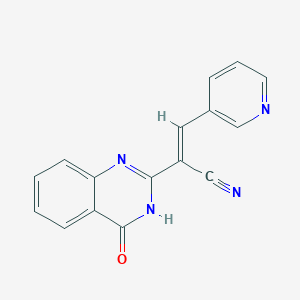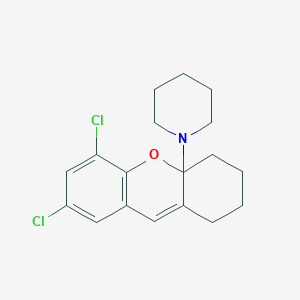![molecular formula C19H24N4O3 B15036630 N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline](/img/structure/B15036630.png)
N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitro group, a piperazine ring, and a phenoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Etherification: The nitrated product is then subjected to etherification with 2-chloroethylamine to form the phenoxyethyl intermediate.
Piperazine Introduction: The final step involves the reaction of the phenoxyethyl intermediate with piperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products
Reduction: Formation of N-[2-(2-methylphenoxy)ethyl]-2-amino-5-(piperazin-1-yl)aniline.
Substitution: Halogenated or sulfonated derivatives.
Oxidation: Quinone derivatives.
Scientific Research Applications
N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also contribute to its binding affinity to certain receptors or enzymes, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline
- N-[2-(2-methylphenoxy)ethyl]-5-(piperazin-1-yl)aniline
- N-[2-(2-methylphenoxy)ethyl]-2-amino-5-(piperazin-1-yl)aniline
Uniqueness
N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline is unique due to the presence of both a nitro group and a piperazine ring in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H24N4O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-piperazin-1-ylaniline |
InChI |
InChI=1S/C19H24N4O3/c1-15-4-2-3-5-19(15)26-13-10-21-17-14-16(6-7-18(17)23(24)25)22-11-8-20-9-12-22/h2-7,14,20-21H,8-13H2,1H3 |
InChI Key |
VXFJHTLURWORGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCNC2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15036550.png)
![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15036557.png)
![3,4-dimethyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B15036565.png)
![1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-phenylbutan-1-one](/img/structure/B15036572.png)
![3-(3,4-dimethoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15036583.png)

![(5Z)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-bromophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15036610.png)
![(5E)-5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15036615.png)
![3-{4-[(Z)-(benzylimino)methyl]-1-phenyl-1H-pyrazol-3-yl}-2H-chromen-2-one](/img/structure/B15036617.png)


![3,3'-[Benzene-1,3-diylbis(oxy)]bis[1-(piperidin-1-yl)propan-2-ol]](/img/structure/B15036644.png)

![(6Z)-6-(4-hydroxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15036666.png)
